Cas no 922983-37-7 (1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea)

1-(4-ブチルフェニル)-3-(1-メチル-1H-インドール-3-イル)尿素は、特異的な分子構造を持つ有機化合物です。ブチルフェニル基とメチルインドール基が結合した尿素骨格を特徴とし、高い分子安定性と選択的反応性を示します。この化合物は医薬品中間体としての潜在的な応用が注目され、特に受容体結合活性や酵素阻害能に関する研究で有用性が報告されています。合成経路の効率性と精製容易性も技術的な利点として挙げられます。分子内の極性基配置により、適度な溶解性と膜透過性のバランスが達成されており、生物学的評価系への適合性が期待できます。

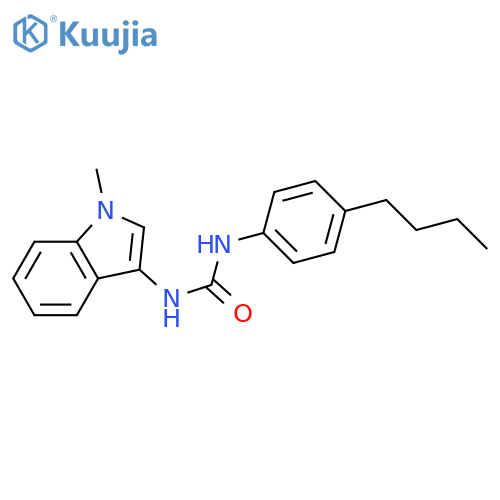

922983-37-7 structure

商品名:1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

CAS番号:922983-37-7

MF:C20H23N3O

メガワット:321.416124582291

CID:5498461

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(4-butylphenyl)-3-(1-methylindol-3-yl)urea

- 1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

-

- インチ: 1S/C20H23N3O/c1-3-4-7-15-10-12-16(13-11-15)21-20(24)22-18-14-23(2)19-9-6-5-8-17(18)19/h5-6,8-14H,3-4,7H2,1-2H3,(H2,21,22,24)

- InChIKey: REWVDMHZYGVBFG-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C(CCCC)C=C1)C(NC1C2=C(N(C)C=1)C=CC=C2)=O

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2740-0367-2mg |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-50mg |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-100mg |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-20mg |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-2μmol |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-10μmol |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-20μmol |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-3mg |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-5μmol |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0367-4mg |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea |

922983-37-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

922983-37-7 (1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量